molecular formula C7H11IN2 B12062314 2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide

2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide

Cat. No.: B12062314
M. Wt: 250.08 g/mol
InChI Key: DTOILWSSNSQGJQ-UHFFFAOYSA-M
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Description

2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide is an organic compound with the molecular formula C7H11N2I. It belongs to the class of pyrazolium salts, which are known for their diverse applications in various fields, including chemistry and materials science. This compound is characterized by the presence of an ethenyl group attached to a pyrazolium ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide typically involves the alkylation of 1,3-dimethylpyrazole with an appropriate ethenylating agent in the presence of a suitable iodide source. A common method includes:

    Starting Materials: 1,3-dimethylpyrazole and ethenyl iodide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions.

    Catalysts: A base such as potassium carbonate or sodium hydride may be used to facilitate the reaction.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and precipitation of the product by adding a non-polar solvent like diethyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated pyrazolium derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Silver nitrate (AgNO3) for halide exchange reactions.

Major Products

    Oxidation: Formation of 2-ethenyl-1,3-dimethyl-1H-pyrazolium epoxide.

    Reduction: Formation of 2-ethyl-1,3-dimethyl-1H-pyrazolium iodide.

    Substitution: Formation of 2-ethenyl-1,3-dimethyl-1H-pyrazolium chloride or bromide.

Scientific Research Applications

2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various pyrazolium-based ionic liquids and catalysts.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the development of advanced materials, including conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in covalent bonding with nucleophilic sites on proteins, altering their function. Additionally, the pyrazolium ring can engage in π-π interactions with aromatic residues, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-phenyl-1H-pyrazolium iodide
  • 1,3-Dimethyl-2-ethyl-1H-pyrazolium iodide
  • 1,3-Dimethyl-2-methyl-1H-pyrazolium iodide

Uniqueness

2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of novel materials and in applications requiring specific chemical functionalities.

Properties

Molecular Formula

C7H11IN2

Molecular Weight

250.08 g/mol

IUPAC Name

2-ethenyl-1,3-dimethylpyrazol-1-ium;iodide

InChI

InChI=1S/C7H11N2.HI/c1-4-9-7(2)5-6-8(9)3;/h4-6H,1H2,2-3H3;1H/q+1;/p-1

InChI Key

DTOILWSSNSQGJQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[N+](N1C=C)C.[I-]

Origin of Product

United States

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